4-(2-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one
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Overview
Description
4-(2-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is a synthetic organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with chlorophenyl and methylsulfonylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a chlorophenyl group, often using a Friedel-Crafts acylation reaction.
Introduction of the methylsulfonylphenyl group: This can be accomplished through a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and organometallic compounds are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or alcohols.
Scientific Research Applications
4-(2-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving inflammation and oxidative stress.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating receptor activity: Interacting with cellular receptors to influence signal transduction pathways.
Altering gene expression: Affecting the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorophenyl)-2,2-dimethyl-5-phenylfuran-3(2H)-one: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.
4-(2-chlorophenyl)-2,2-dimethyl-5-(4-methylphenyl)furan-3(2H)-one: Contains a methyl group instead of a methylsulfonyl group, which may influence its physical and chemical properties.
Uniqueness
4-(2-chlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is unique due to the presence of both chlorophenyl and methylsulfonylphenyl groups on the furan ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H17ClO4S |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2,2-dimethyl-5-(4-methylsulfonylphenyl)furan-3-one |
InChI |
InChI=1S/C19H17ClO4S/c1-19(2)18(21)16(14-6-4-5-7-15(14)20)17(24-19)12-8-10-13(11-9-12)25(3,22)23/h4-11H,1-3H3 |
InChI Key |
OLAZOWLXMHFLHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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